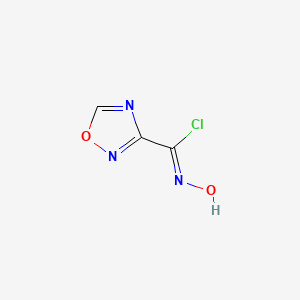
POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO) is a biodegradable and bioabsorbable copolymer composed of L-lactide, ε-caprolactone, and glycolide. This compound is known for its excellent mechanical properties, biocompatibility, and biodegradability, making it highly suitable for various biomedical applications, including tissue engineering, drug delivery, and surgical sutures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO) is typically synthesized through ring-opening polymerization (ROP) of cyclic ester monomers. The process involves the copolymerization of L-lactide, ε-caprolactone, and glycolide using catalysts such as stannous octoate and diethylene glycol . The reaction conditions, including temperature, time, and monomer feed ratio, are carefully controlled to achieve the desired copolymer properties .
Industrial Production Methods
In industrial settings, the production of this compound) involves large-scale polymerization reactors where the monomers are melted and purged with nitrogen to remove impurities. The polymerization process is optimized to increase yield and improve the mechanical properties of the copolymer .
Análisis De Reacciones Químicas
Types of Reactions
POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO) undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis is the primary degradation mechanism, where the copolymer chains are broken down into smaller fragments by water molecules .
Common Reagents and Conditions
Common reagents used in the reactions of this compound) include water, oxygen, and reducing agents. The reactions typically occur under physiological conditions, such as body temperature and pH .
Major Products Formed
The major products formed from the hydrolysis of this compound) are L-lactic acid, ε-hydroxycaproic acid, and glycolic acid. These degradation products are biocompatible and can be metabolized by the body .
Aplicaciones Científicas De Investigación
POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the kinetics and mechanisms of polymer degradation.
Biology: Employed in the development of biodegradable scaffolds for tissue engineering.
Medicine: Utilized in controlled drug delivery systems and absorbable surgical sutures.
Industry: Applied in the production of biodegradable packaging materials and agricultural films.
Mecanismo De Acción
The mechanism of action of POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO) involves its gradual degradation into biocompatible monomers through hydrolysis. The copolymer’s degradation rate can be tailored by adjusting the monomer composition and polymerization conditions . The molecular targets and pathways involved in its degradation include hydrolytic enzymes and water molecules that cleave the ester bonds in the polymer chains .
Comparación Con Compuestos Similares
Similar Compounds
Poly(L-lactide-co-caprolactone): A copolymer of L-lactide and ε-caprolactone with similar biodegradability and mechanical properties.
Poly(D,L-lactide-co-glycolide): A copolymer of D,L-lactide and glycolide known for its use in drug delivery systems.
Polycaprolactone: A homopolymer of ε-caprolactone with excellent flexibility and biodegradability.
Uniqueness
POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO) is unique due to its tailored degradation rate and mechanical properties, which can be adjusted by varying the monomer composition. This versatility makes it highly suitable for a wide range of biomedical applications .
Propiedades
Número CAS |
134490-19-0 |
|---|---|
Fórmula molecular |
C11H20N2O2 |
Peso molecular |
0 |
Sinónimos |
POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO& |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



